Bambermycin

Description

Properties

Molecular Formula |

C70H109N4O35P |

|---|---|

Molecular Weight |

1597.6 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-3-hydroxy-6-[hydroxy-[(2R)-2-hydroxy-3-oxo-3-[(3E,7E,14E)-4,9,9,15,19-pentamethyl-12-methylideneicosa-3,7,14,18-tetraenoxy]propoxy]phosphoryl]oxy-3-methyloxane-2-carboxylic acid |

InChI |

InChI=1S/C70H109N4O35P/c1-31(2)16-14-18-33(4)20-21-34(5)24-26-69(9,10)25-13-12-17-32(3)19-15-27-97-62(92)40(80)29-99-110(95,96)109-67-57(58(108-68(71)93)70(11,94)59(107-67)61(90)91)106-64-45(73-37(8)77)48(83)55(42(102-64)30-98-65-52(87)49(84)46(81)41(28-75)101-65)104-63-44(72-36(7)76)47(82)54(35(6)100-63)103-66-53(88)50(85)51(86)56(105-66)60(89)74-43-38(78)22-23-39(43)79/h13,16,19-20,25,35,40-42,44-59,63-67,75,78,80-88,94H,5,12,14-15,17-18,21-24,26-30H2,1-4,6-11H3,(H2,71,93)(H,72,76)(H,73,77)(H,74,89)(H,90,91)(H,95,96)/b25-13+,32-19+,33-20+/t35-,40-,41-,42-,44-,45-,46-,47-,48-,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59-,63+,64+,65-,66-,67-,70+/m1/s1 |

InChI Key |

FUIOWSNNCWZETH-NAMXWVJMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@]([C@H](O[C@@H]3OP(=O)(O)OC[C@H](C(=O)OCC/C=C(\C)/CC/C=C/C(C)(C)CCC(=C)C/C=C(\C)/CCC=C(C)C)O)C(=O)O)(C)O)OC(=O)N)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)C(=O)NC6=C(CCC6=O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)OCCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)O)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bambermycin on Gram-Positive Bacteria

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bambermycin is a phosphoglycolipid antibiotic complex, primarily composed of moenomycins A and C, derived from Streptomyces species.[1] It exhibits potent activity predominantly against Gram-positive bacteria by inhibiting a critical, late stage of cell wall biosynthesis. Its unique mechanism of action involves the direct inhibition of peptidoglycan glycosyltransferases (PGTs), enzymes essential for the polymerization of the bacterial cell wall's glycan backbone.[2] This mode of action is distinct from nearly all other classes of antibiotics, such as β-lactams and glycopeptides, which target the transpeptidation step. Consequently, this compound does not exhibit cross-resistance with these widely used therapeutic agents. This guide details the molecular mechanism of this compound, presents quantitative efficacy data, outlines key experimental protocols for its study, and visualizes the core pathways and workflows.

Introduction to this compound

This compound, also known under synonyms like flavophospholipol, flavomycin, and moenomycin, is a high-molecular-weight antibiotic complex.[1] It is distinguished by its phosphoglycolipid structure, which includes a pentasaccharide core and a C25 isoprenoid lipid tail.[3] This amphiphilic nature is crucial for its activity, allowing it to anchor within the bacterial cytoplasmic membrane, positioning the active oligosaccharide portion to interact with its target enzyme on the cell surface.[3] While its poor pharmacokinetic properties have limited its use to veterinary medicine as a growth promotant, its potent and unique mechanism makes it a valuable subject of study for the development of new human therapeutics.[3]

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of Gram-positive bacteria is maintained by a thick, mesh-like layer of peptidoglycan (PG). The biosynthesis of this structure is a validated and highly successful target for antibiotics. This compound's action is exquisitely specific to this pathway.

Overview of Gram-Positive Cell Wall Biosynthesis

The synthesis of peptidoglycan is a multi-stage process occurring in the cytoplasm, at the cell membrane, and in the periplasmic space.[4]

-

Cytoplasmic Stage: Synthesis of the nucleotide-sugar precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).

-

Membrane Stage: The MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. N-acetylglucosamine (GlcNAc) is then added to form Lipid II.[4][5] Lipid II is the complete disaccharide-pentapeptide monomer building block of the peptidoglycan.

-

Translocation and Polymerization: Lipid II is "flipped" across the cytoplasmic membrane to the exterior. Here, Peptidoglycan Glycosyltransferases (PGTs) catalyze the polymerization reaction, adding the disaccharide-pentapeptide unit from Lipid II to the growing end of a glycan chain.[2][6] The byproduct, undecaprenyl pyrophosphate (C55-PP), is recycled back to undecaprenyl phosphate (C55-P) to continue the cycle.[5]

-

Cross-linking: Transpeptidases (TPs), a type of Penicillin-Binding Protein (PBP), create peptide cross-links between adjacent glycan chains, giving the peptidoglycan its rigid, three-dimensional structure.

The Specific Target: Peptidoglycan Glycosyltransferase (PGT)

This compound's primary target is the PGT-catalyzed polymerization step (Step 3). The PGTs, often functioning as a domain within bifunctional Class A Penicillin-Binding Proteins, are essential for elongating the glycan strands of the cell wall.[7] By mimicking the natural Lipid II substrate, this compound binds directly to the active site of the PGT enzyme.[2][3] This competitive inhibition prevents the polymerization of Lipid II monomers into the nascent peptidoglycan chain, effectively halting the construction of the cell wall.[2][8] Moenomycins are the only known natural product class to function as direct active-site inhibitors of PGTs.[3]

Quantitative Efficacy Data

This compound demonstrates high potency against a range of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's effectiveness, representing the lowest concentration that prevents visible bacterial growth.

| Bacterial Species | Strain Example | MIC Range (ng/mL) | Reference(s) |

| Staphylococcus aureus | (General) | 1 - 100 | [3] |

| Enterococcus faecalis | (General) | 1 - 100 | [3],[7] |

| Gram-Positive Bacteria | (General) | 1 - 100 | [3] |

Note: MIC values can vary based on the specific strain and the testing methodology employed.

Resistance Profile

A significant advantage of this compound's mechanism is the lack of documented cross-resistance with other major antibiotic classes.

-

No Cross-Resistance: Antibiotics like β-lactams (e.g., penicillin) inhibit the transpeptidation step, while glycopeptides (e.g., vancomycin) sequester the Lipid II substrate. Because this compound acts on a different enzyme (PGT), mutations conferring resistance to these drugs do not affect susceptibility to this compound.

-

Low Resistance Development: The target, PGT, is a highly conserved and essential enzyme, making resistance-conferring mutations less likely to occur without compromising bacterial viability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Targeting the forgotten transglycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]

- 4. Mechanism of Action of the Mannopeptimycins, a Novel Class of Glycopeptide Antibiotics Active against Vancomycin-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reducing the Level of Undecaprenyl Pyrophosphate Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of transglycosylation involved in bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Domain requirement of moenomycin binding to bifunctional transglycosylases and development of high-throughput discovery of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of synthetic analogues based on the disaccharide structure of moenomycin, an inhibitor of bacterial transglycosylase [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Bambermycin's Active Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambermycin, also known under trade names such as Flavomycin®, is a narrow-spectrum antibiotic complex primarily used in veterinary medicine as a feed additive to promote growth and feed efficiency in poultry, swine, and cattle.[1][2][3] Its antimicrobial activity is predominantly directed against Gram-positive bacteria.[2] The active constituents of this compound are a group of phosphoglycolipid antibiotics known as moenomycins, with Moenomycin A and Moenomycin C being the principal components.[1][2][4][5] This technical guide provides a detailed exploration of the chemical structures of these active components, their mechanism of action, quantitative activity data, and the experimental protocols for their isolation and analysis.

Chemical Structure of Active Components

The moenomycin family of antibiotics, produced by various species of Streptomyces, shares a common and intricate structural framework.[6] This framework is characterized by three key features:

-

A central 3-phosphoglyceric acid backbone.

-

A long-chain isoprenoid alcohol, typically a C25 moenocinol, attached via an ether linkage.[6]

-

A substituted oligosaccharide, usually a tetrasaccharide, linked through a phosphodiester bond.[6]

The structural diversity within the moenomycin family arises from variations in the substitution patterns of the oligosaccharide chain and the nature of the lipid tail.[6]

Moenomycin A

Moenomycin A is the most abundant and well-characterized component of the this compound complex.[6] Its structure is defined by a pentasaccharide chain linked to the phosphoglycerate-lipid moiety.

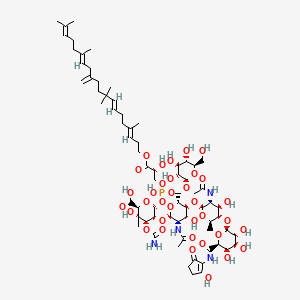

Chemical Structure of Moenomycin A:

Moenomycin C

Moenomycin C is another significant active component of this compound. It differs from Moenomycin A in the composition of its oligosaccharide chain. Specifically, it lacks the branching glucose unit present in Moenomycin A, resulting in a linear tetrasaccharide structure.

Chemical Structure of Moenomycin C:

Quantitative Data on Active Components

The following tables summarize the key chemical properties and the in vitro antimicrobial activity of Moenomycin A and Moenomycin C.

Table 1: Physicochemical Properties of Moenomycin A and Moenomycin C

| Property | Moenomycin A | Moenomycin C | Reference(s) |

| Molecular Formula | C₆₉H₁₀₇N₄O₃₅P | C₆₂H₉₅N₄O₃₀P | [7] |

| Molecular Weight | 1583.58 g/mol | 1407.4 g/mol | [7] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Moenomycin A against various Gram-positive bacteria

| Bacterial Species | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.016 - 0.025 | [7] |

| Neisseria gonorrhoeae | 0.004 - 0.06 | [8] |

Note: Specific MIC values for Moenomycin C are less commonly reported in literature, but it is generally understood to have comparable activity to Moenomycin A against Gram-positive bacteria.[7]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action for moenomycins is the inhibition of bacterial cell wall synthesis. Specifically, they are potent and selective inhibitors of peptidoglycan glycosyltransferases (PGTs), enzymes that are essential for the polymerization of the glycan chains of peptidoglycan.[9][10] By binding to the active site of PGTs, moenomycins prevent the elongation of the peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the peptidoglycan synthesis pathway by Moenomycin A.

Caption: Inhibition of peptidoglycan synthesis by Moenomycin A.

Experimental Protocols

Isolation and Purification of Moenomycin A and C from Streptomyces Fermentation Broth

This protocol describes a general method for the extraction and separation of moenomycin components from a fermentation culture.

1.1. Fermentation and Extraction:

- Cultivate a moenomycin-producing strain of Streptomyces (e.g., S. bambergiensis or S. ghanaensis) in a suitable fermentation medium.

- After an appropriate incubation period, harvest the fermentation broth.

- Separate the mycelium from the culture filtrate by centrifugation or filtration.

- Extract the culture filtrate with a polar organic solvent, such as methanol, to solubilize the moenomycin complex.[11]

1.2. Initial Purification using Adsorption Chromatography:

- Load the methanolic extract onto a neutral adsorption resin column (e.g., Amberlite XAD-16).[11]

- Wash the column with water to remove polar impurities.

- Elute the moenomycin complex with a gradient of increasing concentrations of a water-miscible organic solvent, such as isopropanol (B130326) or acetone.[11]

1.3. Separation of Moenomycin A and C by Anion Exchange Chromatography:

- Dissolve the partially purified moenomycin complex in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

- Load the solution onto a strong anion exchange chromatography column.

- Elute the column with a linear gradient of increasing salt concentration (e.g., NaCl). Moenomycin A, being less acidic, will elute earlier than Moenomycin C and other more acidic components.[12]

- Collect fractions and analyze for the presence of Moenomycin A and C using HPLC.

1.4. Desalting and Final Purification:

- Pool the fractions containing the desired moenomycin component.

- Desalt the pooled fractions using a neutral adsorption resin as described in step 1.2.

- Lyophilize the desalted solution to obtain the purified moenomycin component as a solid.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of moenomycin components.

2.1. Instrumentation and Columns:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

2.2. Mobile Phase and Gradient:

- Mobile Phase A: Acetonitrile.

- Mobile Phase B: Aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate).

- A gradient elution is typically used, starting with a higher proportion of Mobile Phase B and gradually increasing the proportion of Mobile Phase A.

2.3. Sample Preparation:

- Accurately weigh a known amount of the this compound sample or purified component.

- Dissolve the sample in the initial mobile phase composition.

- Filter the sample solution through a 0.45 µm filter before injection.

2.4. Chromatographic Conditions:

- Flow rate: 1.0 mL/min.

- Injection volume: 20 µL.

- Detection wavelength: 254 nm.

2.5. Quantification:

- Prepare a series of standard solutions of purified Moenomycin A and/or C of known concentrations.

- Generate a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of the moenomycin components in the sample by comparing their peak areas to the calibration curve.[13][14][15]

Experimental Workflow Diagram

Caption: General workflow for the isolation and analysis of moenomycins.

Conclusion

The active components of this compound, primarily Moenomycin A and Moenomycin C, are complex phosphoglycolipid antibiotics with a unique mechanism of action targeting bacterial cell wall synthesis. Their intricate structures have been elucidated, and their potent activity against Gram-positive bacteria is well-documented. The provided experimental protocols offer a foundation for the isolation, purification, and quantitative analysis of these compounds, which is essential for further research and development in the fields of veterinary medicine and novel antibiotic discovery. The detailed understanding of their structure-activity relationships and mechanism of action continues to guide the design of new antibacterial agents.

References

- 1. Structural analysis of the contacts anchoring moenomycin to peptidoglycan glycosyltransferases and implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. FLAVOMYCIN® 4 (bambermycins) – Huvepharma [huvepharma.us]

- 4. Bambermycins | C70H109N4O35P | CID 6433554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ndclist.com [ndclist.com]

- 6. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]

- 7. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Moenomycin is broadly active against multidrug-resistant Neisseria gonorrhoeae and clears an infection from a murine vaginal tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5986089A - Process for the preparation of moenomycin A - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Development and validation of a sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry method for quantitative analysis of this compound in livestock and aquatic products: Implications for food safety control and regulatory enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. atlantis-press.com [atlantis-press.com]

Bambermycin (Flavophospholipol): A Technical Guide on its Origin and Producing Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambermycin, also known by the synonyms Flavophospholipol, Flavomycin, and Moenomycin, is a phosphoglycolipid antibiotic complex.[1][2][3][4] It is primarily utilized in animal nutrition as a growth promoter, enhancing feed efficiency in poultry, swine, and cattle.[1][5][6][7] The antibiotic is notable for its activity against Gram-positive bacteria while having minimal effect on beneficial gut microbiota such as Lactobacillus and Bifidobacterium.[1][5][8] This selective action, coupled with its lack of absorption in the intestine and no requirement for a withdrawal period before animal product consumption, makes it a valuable tool in livestock management.[1] This guide provides an in-depth overview of the origin of this compound and the microorganisms responsible for its production.

Origin and Producing Microorganisms

This compound is a natural product derived from the fermentation of several species of soil-dwelling bacteria belonging to the genus Streptomyces.[2][9][10][11] These Gram-positive, filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[12][13]

The primary microorganisms identified as producers of this compound include:

The this compound complex is composed of several active components, with Moenomycin A and C being the most predominant.[1][5][6][]

Logical Relationship of Terminology and Producers

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][5][16] Specifically, it targets the transglycosylase activity of penicillin-binding proteins (PBPs), which are essential enzymes in the polymerization of peptidoglycan.[2][9][10] By binding to the lipid-linked intermediates of peptidoglycan synthesis, this compound prevents their incorporation into the growing peptidoglycan chain, leading to a weakened cell wall and eventual cell lysis.[16] This mode of action is highly specific to bacteria, as animal cells lack a peptidoglycan cell wall.[16]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Quantitative Data

Table 1: Producing Microorganisms and this compound Components

| Microorganism | Major Components Produced | Reference(s) |

| Streptomyces bambergiensis | Moenomycin A, C | [1][6] |

| Streptomyces ghanaensis | Moenomycin A, C | [1][3] |

| Streptomyces geysirensis | Moenomycin complex | [2][4] |

| Streptomyces ederensis | Moenomycin complex | [2][4] |

Table 2: Fermentation Parameters for this compound Production

| Parameter | Value/Condition | Reference(s) |

| Producing Strain | Streptomyces bambergiensis YJ-151 | [17] |

| Culture Temperature | 35-37 °C | [17] |

| Shaking Speed | 220-260 rpm | [17] |

| pH | 6.5 - 7.5 | [18] |

| Carbon Source | Glucose, Cottonseed oil | [17][18] |

| Nitrogen Source | Peptone | [18] |

| Fermentation Time | Several days (e.g., 148 hours) | [18][19] |

| Final Titer | ~14 ± 1 g/L | [19] |

Experimental Protocols

Isolation and Identification of Producing Microorganisms from Soil

The following is a generalized protocol for the isolation of antibiotic-producing Streptomyces from soil samples.

1. Sample Collection:

-

Collect soil samples from diverse environments, as soil is a rich reservoir of microorganisms.[12][20]

2. Serial Dilution and Plating:

-

Prepare a soil suspension by mixing 1g of soil with 9mL of sterile saline solution.

-

Perform serial dilutions of the suspension (e.g., 10⁻³ to 10⁻⁶).

-

Plate 0.1mL of each dilution onto selective agar (B569324) media for Streptomyces, such as Glycerol Yeast Extract Agar or Starch Casein Agar.[13][21]

3. Incubation:

-

Incubate the plates at 27-30°C for 7-14 days.

4. Colony Selection and Purification:

-

Look for colonies with the characteristic appearance of Streptomyces (dry, chalky, with aerial and substrate mycelia).

-

Isolate individual colonies by successive streaking onto fresh agar plates to obtain pure cultures.

5. Screening for Antibiotic Activity:

-

Use a cross-streak method to test the antimicrobial activity of the isolates against test organisms (e.g., Staphylococcus aureus, Escherichia coli).[13]

-

An inhibition zone around the Streptomyces streak indicates antibiotic production.

6. Identification:

-

Characterize promising isolates based on morphological features (e.g., colony morphology, spore chain structure observed via microscopy).[13]

-

Perform biochemical tests.

-

For definitive identification, use molecular methods such as 16S rRNA gene sequencing.[13]

Experimental Workflow: Isolation and Identification

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antimicrobial Growth Promoters Used in Animal Feed: Effects of Less Well Known Antibiotics on Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Flavophospholipol on Resistance in Fecal Escherichia coli and Enterococci of Fattening P - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bambermycins [drugfuture.com]

- 5. discofinechem.com [discofinechem.com]

- 6. Bambermycins | C70H109N4O35P | CID 6433554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Flavomycin or this compound 4% 8% Premix Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. biovet.com [biovet.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Flavophospholipol use in animals: positive implications for antimicrobial resistance based on its microbiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. poultrydvm.com [poultrydvm.com]

- 16. additivesfeed.com [additivesfeed.com]

- 17. CN105132495A - Flavomycin fermentation production process - Google Patents [patents.google.com]

- 18. additivesfeed.com [additivesfeed.com]

- 19. This compound (flavomycin) (MFTP-089) - Creative Biogene [microbiosci.creative-biogene.com]

- 20. ijpsr.com [ijpsr.com]

- 21. bio.libretexts.org [bio.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambermycin, also known as flavophospholipol, is a phosphoglycolipid antibiotic complex produced by several species of Streptomyces, including S. bambergiensis and S. ghanaensis.[1] It is primarily composed of moenomycins A and C.[1] this compound is utilized in veterinary medicine as a feed additive to promote growth in poultry, swine, and cattle.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, specifically targeting the transglycosylation step of peptidoglycan formation.[2][3] This mode of action confers a spectrum of activity that is predominantly directed against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Data Presentation: Quantitative Antimicrobial Spectrum

The in vitro activity of this compound and its primary components (moenomycins) has been evaluated against a range of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various primary research sources. MIC values are presented in micrograms per milliliter (µg/mL) to allow for standardized comparison.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Enterococcus faecalis | Various clinical isolates | - | - | 4 | [4] |

| Enterococcus faecium | Various clinical isolates | - | - | >32 | [5] |

| Clostridium perfringens | Field isolates | Resistant at 64 | - | - | [6][7] |

| Various Gram-positive bacteria | Not specified | 0.001 - 0.1 | - | - | [2][3] |

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | Standard strains | >64 | - | - | [5] |

| Escherichia coli | Strains with certain R plasmids | 0.125 - 5 | - | - | [5] |

| Neisseria gonorrhoeae | Clinical isolates | 0.004 - 0.06 | 0.016 | 0.03 | [2] |

| Salmonella Enteritidis | Not specified | MIC for donor and recipient strains was 128 | - | - | [8] |

Note: MIC values have been converted to µg/mL for consistency. Original data may have been reported in different units.

Experimental Protocols

The determination of this compound's antimicrobial spectrum relies on standardized antimicrobial susceptibility testing (AST) methods. The following are detailed methodologies for key experiments cited in the literature.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

a. Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable solvent.[1]

-

The exact solvent and concentration may vary depending on the purity and formulation of the this compound standard.

b. Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard.[1] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

c. Microdilution Plate Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve the desired concentration range.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

d. Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

e. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Agar (B569324) Dilution Method for MIC Determination

The agar dilution method is another standard technique for determining the MIC of an antimicrobial agent.

a. Preparation of this compound-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add a defined volume of each this compound dilution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.

-

Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify.

-

Include a control plate with no this compound.

b. Preparation of Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute the suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

c. Inoculation:

-

Using a multipoint inoculator, spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of the agar plates, starting with the control plate and progressing to the highest concentration. This delivers approximately 10⁴ CFU per spot.

d. Incubation:

-

Allow the inoculated spots to dry completely before inverting the plates.

-

Incubate at 35-37°C for 16-20 hours.

e. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth at the point of inoculation.

f. Quality Control:

-

Standard quality control strains with known MICs for other antibiotics should be included in each run to ensure the accuracy and reproducibility of the test. Commonly used strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Enterococcus faecalis ATCC 29212. While specific QC ranges for this compound are not established by CLSI, these strains help validate the overall test system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the experimental workflows for determining its antimicrobial spectrum.

Caption: Mechanism of action of this compound, inhibiting peptidoglycan synthesis.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Logical relationship of this compound's antimicrobial spectrum.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Complete characterization of the seventeen step moenomycin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. VetBact [vetbact.org]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Bambermycin

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of Bambermycin, an antibiotic complex primarily used in animal nutrition. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, production, and biological effects.

Discovery and History

This compound, also known under other names such as Flavomycin and Moenomycin, was first discovered in the 1960s during a screening program for new antibiotics by Hoechst AG in Bamberg, Germany. The antibiotic complex is produced by several species of soil bacteria belonging to the genus Streptomyces, most notably Streptomyces bambergiensis and Streptomyces ghanaensis.

Initially identified for its potent antimicrobial activity, this compound's primary application evolved to be in the field of animal nutrition. It is used as a feed additive for poultry, swine, and cattle to improve growth performance and feed efficiency. A key characteristic of this compound is that it is not absorbed in the gastrointestinal tract of animals, which minimizes concerns about residues in animal products.

The major bioactive components of the this compound complex are Moenomycin A and Moenomycin C. Moenomycin A, a phosphoglycolipid, is the most abundant and well-studied of these components. Its complex structure and unique mechanism of action have made it a subject of significant interest in the scientific community, not only for its application in animal health but also as a potential lead compound for the development of new human therapeutics.

Data Presentation: Quantitative Effects of this compound

This compound has been extensively studied for its effects on animal growth performance. The following tables summarize key quantitative data from studies on swine.

Table 1: Effect of this compound on the Performance of Growing-Finishing Swine [1]

| Treatment Group | Average Daily Gain (ADG) (kg) | Feed to Gain Ratio (F:G) |

| Control | 0.77 | 3.25 |

| This compound (2.2 ppm) | 0.80 | 3.18 |

| Tylosin (B1662201) (44 or 22 ppm) | 0.78 | 3.19* |

*Indicates a significant improvement over the control group (P < 0.05).

Table 2: Performance of Finishing Swine Supplemented with this compound [2]

| Treatment | Initial Weight (lb) | Final Weight (lb) | Average Daily Gain (lb) | Average Daily Feed Intake (lb) | Feed Efficiency (Feed/Gain) |

| 1. Control | 120.6 | 229.4 | 1.69 | 6.00 | 3.56 |

| 2. BMD (30 g/ton ) | 120.5 | 230.1 | 1.74 | 6.04 | 3.48 |

| 3. This compound (2 g/ton ) | 120.5 | 230.5 | 1.74 | 6.05 | 3.48 |

| 4. This compound (4 g/ton ) | 120.6 | 231.5 | 1.78* | 6.10 | 3.43 |

*Significantly higher than control (P<0.01).

Experimental Protocols

This section details the methodologies for key experiments related to the production and evaluation of this compound.

Fermentation of this compound

Objective: To produce this compound through the cultivation of Streptomyces bambergiensis.

Materials:

-

Streptomyces bambergiensis culture

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production fermentation medium (specific composition can be proprietary, but generally contains a carbon source like glucose or starch, a nitrogen source like soybean meal or peptone, and mineral salts)[3]

-

Shake flasks or a bioreactor

-

Incubator shaker or bioreactor with temperature, pH, and dissolved oxygen control

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of S. bambergiensis from a stock culture to a flask containing seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker (e.g., 200 rpm).[4]

-

Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in a shake flask or a bioreactor.

-

Fermentation Conditions: Maintain the temperature at 28-30°C and the pH between 6.5 and 7.5.[3] Ensure adequate aeration and agitation. The fermentation is typically run for 5-7 days.

-

Monitoring: Periodically take samples to monitor cell growth (e.g., by measuring packed mycelial volume) and this compound production (e.g., by HPLC).

-

Harvesting: After the fermentation is complete, separate the mycelium from the fermentation broth by centrifugation or filtration. The this compound is primarily in the broth.

-

Extraction and Purification: The this compound is extracted from the broth using solvent extraction (e.g., with butanol) and purified using chromatographic techniques such as column chromatography.

Total Synthesis of Moenomycin A

The total synthesis of Moenomycin A is a complex, multi-step process. The following is a generalized workflow based on published methodologies, highlighting the key sulfoxide (B87167) glycosylation step.[5][6][7][8]

Objective: To chemically synthesize Moenomycin A.

Key Strategy: A convergent synthesis approach is typically employed, where different fragments of the molecule are synthesized separately and then coupled together. A key reaction is the sulfoxide glycosylation method for the stereoselective formation of glycosidic bonds.

Generalized Protocol for a Glycosylation Step:

-

Preparation: A glycosyl sulfoxide donor and a glycosyl acceptor are prepared through a series of preceding synthetic steps. All reactions are carried out under an inert atmosphere (e.g., argon) using anhydrous solvents.

-

Activation: The glycosyl sulfoxide donor is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78°C). A thiophilic activator, such as triflic anhydride (B1165640) (Tf₂O), is added to activate the sulfoxide.

-

Coupling: The glycosyl acceptor, dissolved in an anhydrous solvent, is then slowly added to the activated donor solution. The reaction mixture is stirred at a low temperature and allowed to slowly warm to room temperature.

-

Quenching and Work-up: The reaction is quenched by the addition of a suitable reagent (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired glycosylated product.

-

Iteration: This process is repeated for the formation of each glycosidic linkage, followed by further modifications and the final coupling of the oligosaccharide to the phosphoglycerate lipid tail to complete the synthesis of Moenomycin A.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

This compound stock solution of known concentration

-

Target bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of this compound Dilutions: Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the target bacterium in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL.

-

Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

In Vitro Plasmid Transfer Inhibition Assay

Objective: To assess the ability of this compound to inhibit the transfer of resistance plasmids between bacterial strains.

Materials:

-

Donor bacterial strain carrying a resistance plasmid (e.g., E. coli with a plasmid conferring tetracycline (B611298) resistance)

-

Recipient bacterial strain (e.g., a nalidixic acid-resistant E. coli strain)

-

Luria-Bertani (LB) broth and agar (B569324)

-

This compound stock solution

-

Selective agar plates (e.g., LB agar with tetracycline and nalidixic acid)

Procedure:

-

Culture Preparation: Grow overnight cultures of the donor and recipient strains separately in LB broth at 37°C.

-

Mating Experiment:

-

In a series of tubes, mix the donor and recipient cultures (e.g., in a 1:1 ratio).

-

Add different concentrations of this compound to these tubes. Include a control tube with no this compound.

-

Incubate the mating mixtures at 37°C for a defined period (e.g., 4-6 hours) without shaking to allow for conjugation to occur.

-

-

Plating: After incubation, make serial dilutions of the mating mixtures and plate them onto selective agar plates containing both tetracycline and nalidixic acid. Also, plate dilutions on non-selective agar to determine the total number of donor and recipient cells.

-

Incubation and Counting: Incubate the plates overnight at 37°C. Count the number of colonies on the selective plates (transconjugants) and the non-selective plates.

-

Calculation of Transfer Frequency: The frequency of plasmid transfer is calculated as the number of transconjugants per donor cell. Compare the transfer frequencies in the presence of this compound to the control to determine the inhibitory effect.

Mandatory Visualizations

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[9][10][11][12][13] Specifically, its active component, Moenomycin A, is a potent inhibitor of peptidoglycan glycosyltransferases (PGTs).[9][10][11][12][13] These enzymes are essential for the polymerization of the glycan chains of peptidoglycan, a critical component of the bacterial cell wall.

References

- 1. Effect of bambermycins and tylosin on performance of growing-finishing swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. extension.okstate.edu [extension.okstate.edu]

- 3. additivesfeed.com [additivesfeed.com]

- 4. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The total synthesis of moenomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. Frontiers | Peptidoglycan Glycosyltransferase Substrate Mimics as Templates for the Design of New Antibacterial Drugs [frontiersin.org]

- 12. Peptidoglycan glycosyltransferase substrate mimics as templates for the design of new antibacterial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peptidoglycan glycosyltransferase - Wikipedia [en.wikipedia.org]

Bambermycin: A Phosphoglycolipid Antibiotic Targeting Bacterial Cell Wall Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bambermycin, a phosphoglycolipid antibiotic complex, has a long-standing role in veterinary medicine as a growth promotant. Comprised primarily of moenomycins A and C, its significance in the scientific community stems from its unique mechanism of action: the inhibition of peptidoglycan glycosyltransferases (PGTs), essential enzymes in bacterial cell wall biosynthesis.[1] This technical guide provides a comprehensive overview of this compound, detailing its structure, mechanism of action, and antimicrobial activity. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual diagrams of its molecular pathway and experimental workflows to support further research and development in the field of antibacterial drug discovery.

Introduction

This compound is a complex of antibiotics produced by fermentation of Streptomyces bambergiensis and Streptomyces ghanaensis.[2] It is classified as a phosphoglycolipid antibiotic and is predominantly active against Gram-positive bacteria.[1] While not used in human therapeutics, its distinct mode of action and long-term use in animal feed with a low incidence of resistance make it a subject of significant scientific interest. This guide serves as a technical resource for professionals engaged in antibiotic research and development, providing in-depth information on the core aspects of this compound's function.

Chemical Structure and Composition

This compound is not a single compound but a mixture of structurally related phosphoglycolipids, with moenomycin A and moenomycin C being the principal components.[2] The core structure of these molecules consists of a pentasaccharide chain, a phosphodiester group, and a C25 isoprenoid lipid tail. This lipid tail anchors the molecule to the bacterial cell membrane, facilitating its interaction with the target enzymes.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[1] Specifically, it targets the transglycosylation step in the biosynthesis of peptidoglycan, a major component of the cell wall.

The Lipid II Cycle: The Target Pathway

The synthesis of peptidoglycan involves a series of enzymatic reactions known as the Lipid II cycle. This cycle is responsible for the transport of peptidoglycan precursors from the cytoplasm to the cell exterior and their subsequent incorporation into the growing cell wall. The key steps are as follows:

-

Synthesis of Lipid I: In the cytoplasm, UDP-N-acetylmuramic acid-pentapeptide is transferred to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) to form Lipid I.

-

Synthesis of Lipid II: N-acetylglucosamine (NAG) is added to Lipid I to form Lipid II.

-

Translocation: Lipid II is flipped across the cytoplasmic membrane to the exterior.

-

Transglycosylation: The disaccharide-pentapeptide unit of Lipid II is polymerized into a growing glycan chain by peptidoglycan glycosyltransferases (PGTs).

-

Transpeptidation: The peptide side chains are cross-linked to form a stable peptidoglycan mesh.

This compound's Point of Intervention

This compound, primarily through its active component moenomycin A, directly inhibits the peptidoglycan glycosyltransferases (PGTs), also known as transglycosylases.[1] By binding to these enzymes, this compound prevents the polymerization of the disaccharide-pentapeptide units from Lipid II, effectively halting the elongation of the glycan chains.[1] This disruption of cell wall synthesis leads to a weakened cell structure and ultimately, bacterial cell death.

Quantitative Data: Antimicrobial Activity

The in vitro activity of this compound is primarily attributed to its main component, moenomycin A. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of moenomycin A against various bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Newman | 0.016 | [1] |

| Staphylococcus aureus | RN4220 | 0.016 | [1] |

| Staphylococcus aureus | MW2 (MRSA) | 0.031 | [1] |

| Staphylococcus aureus | COL (MRSA) | 0.031 | [1] |

| Enterococcus faecalis | ATCC 29212 | 0.06 | [1] |

| Enterococcus faecium | Vancomycin-resistant | 0.125 | [1] |

| Clostridium perfringens | Field Isolates | >64 (for this compound) | [2] |

| Bacillus subtilis | ATCC 6633 | 0.008 | [1] |

| Escherichia coli | TolC mutant | 8 | [1] |

| Escherichia coli | Wild type | >128 | [1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

-

This compound (or moenomycin A) stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain to be tested

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of this compound Dilutions:

-

In the first column of the microtiter plate, add a defined volume of CAMHB containing the highest concentration of this compound to be tested.

-

Perform a two-fold serial dilution by transferring half of the volume from the first column to the second, and so on, across the plate. The last column should contain only broth as a growth control.

-

-

Inoculation:

-

Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

In Situ Transglycosylase Inhibition Assay

This assay measures the inhibition of peptidoglycan synthesis by monitoring the incorporation of radiolabeled precursors.

Materials:

-

Cell wall membrane preparation from a suitable bacterial strain (e.g., E. coli)

-

UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide)

-

Radiolabeled UDP-N-acetylglucosamine (e.g., [³H]UDP-GlcNAc)

-

This compound (or moenomycin A)

-

Triton X-100

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation fluid and counter

Procedure:

-

Accumulation of Lipid II:

-

Prepare a reaction mixture containing the bacterial cell wall membrane preparation, UDP-MurNAc-pentapeptide, and radiolabeled UDP-GlcNAc in the presence of Triton X-100. The detergent inhibits the subsequent polymerization step, leading to the accumulation of radiolabeled Lipid II.

-

-

Initiation of Transglycosylation:

-

Remove the detergent (e.g., by dilution or washing). This will allow the accumulated Lipid II to be polymerized into peptidoglycan by the transglycosylases present in the membrane preparation.

-

-

Inhibition Assay:

-

Set up parallel reactions as described above. To the test samples, add varying concentrations of this compound. Include a control sample with no inhibitor.

-

-

Measurement of Incorporation:

-

After a defined incubation period, stop the reaction (e.g., by adding EDTA).

-

Measure the amount of radiolabeled GlcNAc incorporated into the peptidoglycan polymer using a scintillation counter.

-

-

Data Analysis:

-

Compare the amount of radioactivity incorporated in the presence of this compound to the control. A reduction in radioactivity indicates inhibition of transglycosylase activity.

-

Conclusion

This compound remains a valuable tool for studying bacterial cell wall synthesis due to its specific inhibition of peptidoglycan glycosyltransferases. Its complex structure and potent activity against Gram-positive bacteria offer a unique scaffold for the design of novel antibacterial agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives in the ongoing search for new and effective antibiotics.

References

Initial Studies on Bambermycin's Effect on Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bambermycin, a phosphoglycolipid antibiotic complex primarily composed of moenomycins A and C, has long been utilized in animal nutrition as a growth promotant.[1][2] Its efficacy stems from a highly specific mechanism of action: the inhibition of bacterial cell wall synthesis. This technical guide delves into the foundational studies that elucidated this mechanism, providing a comprehensive overview for researchers and drug development professionals. We will explore the core principles of this compound's action, present quantitative data on its antibacterial activity, detail key experimental protocols for its study, and visualize the intricate molecular pathways and experimental workflows involved.

Mechanism of Action: Inhibition of Peptidoglycan Glycosyltransferases

The structural integrity of most bacteria is maintained by a rigid, mesh-like polymer called peptidoglycan, which forms the cell wall. The biosynthesis of peptidoglycan is a multi-step process that is a prime target for many antibiotics.[3][4][5] this compound, and its principal active component Moenomycin A, specifically targets the transglycosylation step in the final stages of peptidoglycan synthesis.[6][7]

Peptidoglycan glycosyltransferases (TGases), also known as transglycosylases, are enzymes responsible for polymerizing the glycan chains of the cell wall by catalyzing the addition of new disaccharide-pentapeptide units from a lipid carrier molecule (Lipid II) to the growing peptidoglycan chain.[8][9] Moenomycin A is a potent and direct inhibitor of these enzymes.[6][10] It is believed to bind to the active site of the transglycosylase domain of penicillin-binding proteins (PBPs), preventing the polymerization of Lipid II.[1][8] This disruption of cell wall synthesis leads to a weakened cell envelope, ultimately resulting in cell lysis and bacterial death, particularly in Gram-positive bacteria which have a thick, exposed peptidoglycan layer.[7][10]

Quantitative Data: Antibacterial Activity

The potency of this compound is reflected in its low minimum inhibitory concentrations (MICs) against a range of Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[11] The data presented below is for Moenomycin A, the major active component of this compound.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 0.01 - 0.1 |

| Staphylococcus aureus (MRSA) | ATCC 33591 | 0.01 - 0.1 |

| Enterococcus faecalis | ATCC 29212 | 0.01 - 0.1 |

| Enterococcus faecium (VRE) | ATCC 700221 | 0.01 - 0.1 |

| Streptococcus pneumoniae | ATCC 49619 | 0.01 - 0.1 |

| Bacillus subtilis | ATCC 6633 | 0.01 - 0.1 |

Table 1. Minimum Inhibitory Concentrations (MICs) of Moenomycin A against various Gram-positive bacteria.[1][10]

Experimental Protocols

The elucidation of this compound's mechanism of action relied on a series of key in vitro experiments. The following protocols provide a detailed methodology for replicating these foundational studies.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound (or Moenomycin A) stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Spectrophotometer

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

Controls: Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm.[12][13]

In Vitro Peptidoglycan Glycosyltransferase (Transglycosylase) Assay

This assay directly measures the inhibitory effect of this compound on the polymerization of Lipid II.

Materials:

-

Purified peptidoglycan glycosyltransferase (e.g., from E. coli or S. aureus)

-

Radiolabeled Lipid II (e.g., with [¹⁴C]GlcNAc)

-

This compound at various concentrations

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Thin-layer chromatography (TLC) system or High-Performance Liquid Chromatography (HPLC)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified transglycosylase enzyme, and varying concentrations of this compound.

-

Initiate Reaction: Add the radiolabeled Lipid II substrate to initiate the polymerization reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., boiling SDS).

-

Product Separation: Separate the polymerized peptidoglycan from the unreacted Lipid II substrate using TLC or HPLC.

-

Quantification: Quantify the amount of radiolabeled product (polymerized peptidoglycan) using a scintillation counter. A decrease in the amount of product in the presence of this compound indicates inhibition of the transglycosylase.[1][8]

Analysis of Peptidoglycan Precursor Accumulation

This protocol is used to detect the buildup of cytoplasmic peptidoglycan precursors, a hallmark of downstream inhibition of cell wall synthesis.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus)

-

This compound

-

Extraction buffer (e.g., boiling water)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer (for identification)

Procedure:

-

Treatment: Treat a mid-log phase bacterial culture with this compound at a concentration above its MIC (e.g., 10x MIC) for a specific duration. An untreated culture serves as a control.

-

Cell Harvesting: Rapidly harvest the bacterial cells by centrifugation.

-

Precursor Extraction: Extract the intracellular nucleotide-sugar precursors by resuspending the cell pellet in boiling water and incubating for a short period.

-

Separation and Analysis: Centrifuge to remove cell debris and analyze the supernatant by reverse-phase HPLC.

-

Identification: Identify the accumulated precursors, such as UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), by comparing their retention times to known standards and confirming their mass using mass spectrometry.[2][5][14][15] An increase in the peak corresponding to UDP-MurNAc-pentapeptide in the this compound-treated sample indicates inhibition of a later stage in peptidoglycan synthesis.

Experimental Workflow and Logical Relationships

The initial investigation into this compound's effect on bacterial cell wall synthesis typically follows a logical progression of experiments to build a comprehensive understanding of its mechanism of action.

References

- 1. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and Mechanism of Action of the Cell Wall Targeting Antibiotic Hypeptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presence of UDP-N-acetylmuramyl-hexapeptides and -heptapeptides in enterococci and staphylococci after treatment with ramoplanin, tunicamycin, or vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the forgotten transglycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of synthetic analogues based on the disaccharide structure of moenomycin, an inhibitor of bacterial transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. benchchem.com [benchchem.com]

- 10. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 12. Differential antibacterial activity of moenomycin analogues on gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.biomol.com [resources.biomol.com]

- 14. researchgate.net [researchgate.net]

- 15. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

Bambermycin, Flavomycin, and Moenomycin: An In-depth Technical Guide

This technical guide provides a comprehensive overview of Bambermycin and its synonyms, Flavomycin and Moenomycin, tailored for researchers, scientists, and drug development professionals. It delves into the chemical identity, mechanism of action, quantitative in vitro data, and key experimental protocols associated with this antibiotic complex.

Core Concepts: Synonymity and Chemical Identity

This compound, Flavomycin, and Moenomycin are synonymous terms for a phosphoglycolipid antibiotic complex.[1] This complex is a natural product derived from the fermentation of various Streptomyces species, including S. bambergiensis, S. ghanaensis, S. ederensis, and S. geysirensis.[2] The principal and most biologically active components of this complex are Moenomycin A and Moenomycin C.[3] Due to its primary use as a performance-enhancing feed additive in livestock and its negligible absorption from the gastrointestinal tract, it has not been developed for therapeutic use in humans.[3][4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The antibacterial activity of the Moenomycin complex stems from its potent and specific inhibition of peptidoglycan glycosyltransferases (PGTs).[5] These enzymes are critical for the polymerization of glycan chains, an essential step in the biosynthesis of the bacterial cell wall.[5] By mimicking the natural substrate of PGTs, Moenomycin acts as a competitive inhibitor, binding to the enzyme's active site and blocking the formation of the peptidoglycan layer.[6] This disruption of cell wall integrity leads to cell lysis and bacterial death.[6][7] This mechanism is highly specific to bacteria, contributing to the antibiotic's low toxicity in animals.[7][8] Notably, this mode of action is distinct from that of beta-lactam antibiotics, which target the transpeptidase domain of penicillin-binding proteins (PBPs), meaning there is no cross-resistance.[2][4]

Quantitative Data: In Vitro Antimicrobial Activity

This compound demonstrates potent activity primarily against Gram-positive bacteria, with significantly higher Minimum Inhibitory Concentrations (MICs) observed for Gram-negative bacteria.[2] This is largely due to the outer membrane of Gram-negative bacteria acting as a permeability barrier.[9][10] The following table summarizes the in vitro activity of Moenomycin A against a selection of bacterial species.

| Bacterial Species | Strain Information | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible & Resistant | 0.001 - 0.1 |

| Enterococcus faecalis | - | 0.001 - 0.1 |

| Escherichia coli | Wild-type | >100 |

| Escherichia coli | Permeability Mutant | 0.4 - 6.25 |

| Pseudomonas aeruginosa | - | >100 |

| Neisseria gonorrhoeae | - | 0.008 - 0.125 |

| Helicobacter pylori | - | 0.004 - 0.016 |

Note: MIC values are compiled from multiple sources and can vary based on the specific strain and testing conditions.[9][10][11][12]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

A crucial experiment for characterizing any antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). The following outlines a standard broth microdilution protocol.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

This compound (Moenomycin complex)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Log-phase culture of the test bacterium

-

Sterile diluent (e.g., DMSO for initial stock, broth for serial dilutions)

-

Spectrophotometer or plate reader

Methodology:

-

Preparation of Antibiotic Stock: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Bacterial Inoculum Preparation: Culture the test organism to the mid-logarithmic phase of growth. Dilute the culture in broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with sterile broth to create a range of concentrations. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. beefmagazine.com [beefmagazine.com]

- 5. benchchem.com [benchchem.com]

- 6. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]

- 7. additivesfeed.com [additivesfeed.com]

- 8. hindusthananimalcare.com [hindusthananimalcare.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

Foundational Research on the Impact of Bambermycin on Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bambermycin, a phosphoglycolipid antibiotic complex primarily composed of moenomycins A and C, has been utilized in animal nutrition for its growth-promoting properties. Its mechanism of action involves the inhibition of peptidoglycan synthesis in bacteria, making it predominantly effective against Gram-positive bacteria. Notably, this compound exhibits limited activity against beneficial gut bacteria such as Lactobacillus and Bifidobacterium.[1][2] This technical guide provides an in-depth analysis of the foundational research on the impact of this compound on the gut microbiota. It consolidates quantitative data on microbial composition changes, details experimental protocols for cited studies, and presents visualizations of the key mechanisms and pathways involved. While direct metabolomic studies on this compound's impact are not yet available in the public domain, this guide infers potential effects on host signaling pathways based on the observed microbial shifts and their known immunomodulatory functions.

Mechanism of Action

This compound's primary mode of action is the inhibition of bacterial cell wall synthesis.[1][2][3] Unlike beta-lactam antibiotics, this compound specifically targets the peptidoglycan glycosyltransferase enzyme.[4] This enzyme is crucial for the polymerization of glycan chains, a fundamental step in the formation of the peptidoglycan layer that provides structural integrity to the bacterial cell wall. By inhibiting this enzyme, this compound effectively disrupts cell wall formation, leading to cell lysis and death, particularly in Gram-positive bacteria which have a thick peptidoglycan layer.[3][5]

Figure 1: Mechanism of this compound's antibacterial action.

Impact on Gut Microbiota Composition

This compound selectively alters the composition of the gut microbiota. Research in swine has demonstrated a notable impact on the relative abundance of key bacterial phyla and genera.

Quantitative Data from 16S rRNA Sequencing

The following table summarizes the quantitative changes in the fecal microbiota of weaned pigs treated with 4 ppm of flavophospholipol (this compound) for 36 days, as reported by Johnson et al. (2020).[6]

| Bacterial Taxon | Control Group (Relative Abundance %) | This compound Group (Relative Abundance %) | P-value |

| Phylum | |||

| Firmicutes | 55.3 | 45.1 | 0.012 |

| Proteobacteria | 8.9 | 20.2 | 0.001 |

| Genus | |||

| Lactobacillus | 1.2 | 3.5 | 0.012 |

| Roseburia | 4.1 | 1.5 | 0.003 |

| Treponema | 2.8 | 1.3 | < 0.05 |

| Unclassified Ruminococcaceae | 3.2 | 1.8 | < 0.05 |

| Blautia | 1.9 | 0.9 | < 0.05 |

| Streptococcus | 1.5 | 0.7 | < 0.05 |

| Megasphaera | 1.1 | 0.5 | < 0.05 |

| Dorea | 1.0 | 0.4 | < 0.05 |

| Sporobacter | 0.8 | 0.3 | < 0.05 |

| Peptococcus | 0.7 | 0.2 | < 0.05 |

| Unclassified Firmicutes | 2.5 | 1.2 | < 0.05 |

| Clostridium IV | 1.3 | 0.6 | < 0.05 |

| Campylobacter | 0.5 | 0.2 | < 0.05 |

Table 1: Changes in relative abundance of bacterial taxa in weaned pigs treated with this compound.[6]

These findings indicate that this compound treatment leads to a significant decrease in the phylum Firmicutes and a concurrent increase in Proteobacteria.[6] At the genus level, there is a notable increase in the beneficial bacterium Lactobacillus, while several butyrate-producing genera within the Firmicutes phylum, such as Roseburia, are significantly reduced.[6]

Impact on Gut Metabolome (Inferred)

As of the date of this guide, specific studies employing metabolomics to analyze the impact of this compound on the gut metabolome are not publicly available. However, based on the observed shifts in the gut microbiota, we can infer potential changes in the metabolic landscape. The significant reduction in butyrate-producing bacteria like Roseburia suggests a likely decrease in the concentration of butyrate, a key short-chain fatty acid (SCFA) with crucial roles in gut health and immune regulation.[6] Conversely, the increase in Lactobacillus may lead to higher levels of lactate. Further research is imperative to directly measure the metabolic consequences of this compound administration.

Experimental Protocols

In Vivo Study of this compound's Effect on Swine Gut Microbiota

This protocol is based on the methodology described by Johnson et al. (2020).[6]

4.1.1. Animal Model and Diet

-

Animals: Twenty-one weaned pigs.

-

Housing: Pigs are housed in conditions that minimize cross-contamination.

-

Diet: Pigs are fed a standard, non-medicated starter diet. The treatment group receives the same diet supplemented with 4 ppm of this compound (flavophospholipol).

-

Duration: The respective diets are provided for 36 days post-weaning.

4.1.2. Experimental Challenge (Optional)

-

To investigate the effect of this compound in the context of a pathogenic challenge, pigs can be orally challenged with a known pathogen. In the cited study, pigs were challenged with Salmonella Typhimurium (2 mL dose of 10⁸ CFU/mL) on days 7 and 8.[6]

4.1.3. Sample Collection

-

Fecal samples are collected from each pig at baseline (e.g., day 6, before challenge) and at the end of the study period (e.g., day 36).

-

Samples are collected aseptically and immediately stored at -80°C for subsequent DNA extraction.

4.1.4. DNA Extraction and 16S rRNA Gene Sequencing

-

DNA Extraction: Total bacterial DNA is extracted from fecal samples using a commercially available kit according to the manufacturer's instructions.

-

PCR Amplification: The V4 hypervariable region of the 16S rRNA gene is amplified using specific primers.

-

Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform, such as Illumina MiSeq.

4.1.5. Bioinformatic and Statistical Analysis

-

Data Processing: Sequencing data is processed using bioinformatics pipelines (e.g., mothur, QIIME) to perform quality filtering, chimera removal, and operational taxonomic unit (OTU) clustering.

-

Taxonomic Classification: OTUs are assigned to taxonomic lineages using a reference database (e.g., Greengenes, SILVA).

-

Statistical Analysis: Statistical analyses are performed to compare the microbial community composition and the relative abundance of specific taxa between the control and treatment groups.

Figure 2: Experimental workflow for gut microbiota analysis.

Inferred Host Signaling Pathways

While direct evidence linking this compound to specific host signaling pathways via the gut microbiota is limited, the observed microbial shifts provide a basis for inferring potential immunomodulatory effects. The decrease in butyrate-producing bacteria and the increase in Lactobacillus are known to influence key inflammatory signaling pathways such as NF-κB and MAPK.

A study by De Witte et al. (2018) demonstrated that in-feed this compound medication in mice resulted in anti-inflammatory effects in the stomach, including downregulated expressions of IL-1β, IL-8M, IL-10, and IFN-γ.[7] Although this study was conducted in the stomach, it suggests a potential for this compound-induced microbial changes to modulate host immune responses.

The following diagram illustrates a plausible signaling pathway by which this compound-induced changes in the gut microbiota could lead to an anti-inflammatory response in intestinal epithelial cells.

References

- 1. Roseburia intestinalis and Its Metabolite Butyrate Inhibit Colitis and Upregulate TLR5 through the SP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Roseburia intestinalis‐derived extracellular vesicles ameliorate colitis by modulating intestinal barrier, microbiome, and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Roseburia intestinalis: A Beneficial Gut Organism From the Discoveries in Genus and Species [frontiersin.org]

- 6. Lactobacillus spp. for Gastrointestinal Health: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Bambermycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambermycin, also known as flavophospholipol, is a phosphoglycolipid antibiotic complex primarily used in animal nutrition to enhance growth and feed efficiency. Its antimicrobial activity is predominantly directed against Gram-positive bacteria. Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its potency against specific bacterial strains, for surveillance of resistance development, and in research settings exploring its mechanisms of action. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.